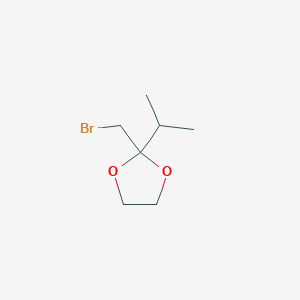
2-(Bromomethyl)-2-(propan-2-yl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-2-(propan-2-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms This compound is characterized by the presence of a bromomethyl group and an isopropyl group attached to the dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-(propan-2-yl)-1,3-dioxolane typically involves the reaction of a suitable dioxolane precursor with a brominating agent. One common method is the bromination of 2-(hydroxymethyl)-2-(propan-2-yl)-1,3-dioxolane using hydrobromic acid or another brominating reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-2-(propan-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.
科学的研究の応用
2-(Bromomethyl)-2-(propan-2-yl)-1,3-dioxolane has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Bromomethyl)-2-(propan-2-yl)-1,3-dioxolane involves its reactivity with nucleophiles and other reagents. The bromomethyl group is particularly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-2-(propan-2-yl)-1,3-dioxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Hydroxymethyl)-2-(propan-2-yl)-1,3-dioxolane: Contains a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
2-(Bromomethyl)-2-(propan-2-yl)-1,3-dioxolane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and hydroxyl-substituted analogs. This makes it valuable for specific synthetic applications where bromine’s reactivity is advantageous.
特性
CAS番号 |
59258-77-4 |
|---|---|
分子式 |
C7H13BrO2 |
分子量 |
209.08 g/mol |
IUPAC名 |
2-(bromomethyl)-2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C7H13BrO2/c1-6(2)7(5-8)9-3-4-10-7/h6H,3-5H2,1-2H3 |
InChIキー |
GBHSWCOHLNYMGN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1(OCCO1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















